2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid is an organic compound with a complex structure, featuring a benzene ring substituted with chlorine, methoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as developing new drugs or studying the compound’s effects on biological systems.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound shares similar structural features but differs in its functional groups and overall reactivity.
3-(3-Chloro-4-methoxyphenyl)propionic acid: Another structurally related compound with different applications and properties.
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)15)10-4-3-9(16)7-11(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBWTMAORIXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681272 |
Source
|
Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178435-57-8 |
Source
|
Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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